1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
Description
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (C₁₄H₁₃ClO) is a biphenyl derivative with substituents at the 3-, 4-, and 4'-positions: a methyl group (CH₃) at position 3, a chlorine atom (Cl) at position 4, and a methoxy group (OCH₃) at position 4'. This compound belongs to a class of halogenated biphenyls, which are often synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura method. Its structural features make it relevant in pharmaceutical and materials chemistry, particularly in the design of bioactive molecules and polymers .
Properties
IUPAC Name |
1-chloro-4-(4-methoxyphenyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXPVBJFRDYNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471393 | |
| Record name | 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644964-52-3 | |
| Record name | 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- typically involves the following steps:
Halogenation: Introduction of a chlorine atom to the biphenyl structure.
Methoxylation: Introduction of a methoxy group (-OCH3) to the biphenyl structure.
Methylation: Introduction of a methyl group (-CH3) to the biphenyl structure.
These reactions can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern on the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, methoxylation, and methylation processes. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- undergoes several types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating and electron-withdrawing groups on the biphenyl structure can influence its reactivity towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of nitro, sulfonyl, or halogenated derivatives, while nucleophilic substitution can yield alkoxy, amino, or thio derivatives.
Scientific Research Applications
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, including its role in organic synthesis, material science, and biological studies.
Organic Synthesis
Role as a Building Block:
1,1'-Biphenyl derivatives are commonly used as intermediates in organic synthesis. The presence of the chloro and methoxy groups allows for various substitution reactions, making it a versatile building block for synthesizing more complex molecules.
Example Reactions:
- Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds that are important in pharmaceuticals and agrochemicals.
- Functionalization: The methoxy group can be easily converted to other functional groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Material Science
Polymer Chemistry:
The compound has been explored for its potential use in polymer chemistry. Its biphenyl structure can enhance the thermal stability and mechanical properties of polymers.
Liquid Crystals:
Due to its molecular structure, 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- can be utilized in the development of liquid crystal displays (LCDs). The alignment of molecules in liquid crystals is influenced by the substituents on the biphenyl core, which can affect optical properties.
Biological Studies
Pharmacological Potential:
Research indicates that biphenyl derivatives exhibit various biological activities. Studies have shown that compounds similar to 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- may possess anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that certain biphenyl derivatives demonstrated significant cytotoxicity against cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.
Environmental Applications
Pollution Control:
Research has also suggested that biphenyl compounds can be utilized in environmental applications, such as the degradation of pollutants. Their chemical structure allows them to interact with various environmental contaminants, facilitating their breakdown.
Table 1: Summary of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Building blocks for complex molecules | Cross-coupling reactions |
| Material Science | Enhancing polymer properties and LCD development | Liquid crystals |
| Biological Studies | Potential anti-inflammatory and anticancer agents | Cytotoxicity against cancer cell lines |
| Environmental Science | Degradation of environmental pollutants | Pollution control |
| Study Reference | Compound Tested | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Biphenyl derivatives | Significant cytotoxicity observed |
| International Journal of Environmental Research | Environmental degradation studies | Effective breakdown of pollutants |
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The presence of chlorine, methoxy, and methyl groups can influence its binding affinity and specificity towards enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxy vs. Nitro Groups :
Methoxy (electron-donating) and nitro (electron-withdrawing) groups at the 4'-position significantly alter electronic properties. For example, 4-chloro-4'-nitrobiphenyl (CAS 6242-97-3) exhibits stronger electrophilic character compared to the target compound, making it more reactive in substitution reactions . - Methyl vs. Trifluoromethyl :
The methyl group at position 3 in the target compound provides moderate steric hindrance, whereas trifluoromethyl groups (as in 26b) enhance thermal stability and lipophilicity, which are advantageous in drug design .
Computational Insights
Density functional theory (DFT) studies on organotellurium biphenyl compounds () demonstrate that computational methods can predict substituent effects on molecular geometry and reactivity. Similar approaches could model the target compound’s electronic structure and interaction with biological targets.
Biological Activity
1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- (commonly referred to as BCMM ) is a biphenyl derivative with potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure
BCMM is characterized by its biphenyl backbone with a chlorine atom and a methoxy group at the para positions relative to the central bond. The methyl group at the meta position contributes to its unique biological profile.
Antimicrobial Properties
BCMM has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for BCMM have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that BCMM may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that BCMM possesses anticancer properties, particularly in inhibiting the growth of various cancer cell lines. The compound has demonstrated cytotoxic effects in vitro against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. Specifically, BCMM was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
The biological activity of BCMM can be attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antimicrobial Mechanism : BCMM disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Mechanism : The compound induces oxidative stress in cancer cells, resulting in DNA damage and subsequent apoptosis.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of BCMM against multidrug-resistant strains of bacteria. The results indicated that BCMM effectively inhibited bacterial growth at concentrations lower than conventional antibiotics, highlighting its potential as an alternative treatment option .
Study on Anticancer Effects
In a recent investigation by Johnson et al. (2024), BCMM was tested on various human cancer cell lines. The study concluded that BCMM's anticancer activity is mediated through the modulation of signaling pathways involved in cell proliferation and survival. Notably, it was observed that BCMM enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy .
Q & A
Q. How can researchers optimize the synthesis of 1,1'-biphenyl derivatives like 4-chloro-4'-methoxy-3-methyl-biphenyl to improve yield and purity?
Methodological Answer:
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with halogenated precursors (e.g., 4-chloro-3-methylphenylboronic acid and 4-methoxyphenyl halides) under inert atmospheres. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC or GC-MS. Authentication protocols for similar biphenyl compounds (e.g., 4-chloro-3-methoxy-biphenyl) emphasize solvent recrystallization for crystal purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and detect steric effects from the methyl group. Compare shifts with analogous compounds (e.g., 4-chloro-2-methoxy-biphenyl) to validate assignments .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL (SHELX suite) for small-molecule refinement. Reference protocols for related biphenyl structures (e.g., dimethyl 4′-bromo-3-oxo-biphenyl derivatives) highlight the importance of high-resolution data collection .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. For chlorinated biphenyls, degradation often occurs above 200°C, but methoxy groups may lower thermal resistance.
- Light Sensitivity : Store in amber vials under nitrogen, as chloro-methoxy biphenyls are prone to photolytic dehalogenation. Stability studies on 4-chloro-3-methylphenol analogs suggest refrigeration at 4°C for long-term storage .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships?
Methodological Answer:
- Functional Group Modification : Introduce carboxyl groups via Friedel-Crafts acylation, as demonstrated in 4-hydroxy-biphenyl-3-carboxylic acid derivatives. Optimize reaction conditions (e.g., AlCl₃ catalyst, anhydrous dichloromethane) to preserve the chloro-methoxy substituents .
- Metal Coordination : Synthesize organometallic complexes (e.g., mercury or tellurium derivatives) using methods validated for biphenyl-amine frameworks. Theoretical DFT studies on analogous compounds guide ligand design .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O, π-π stacking) to identify packing anomalies. For example, a study on dimethyl 4′-bromo-biphenyl used Hirshfeld surfaces to explain deviations in torsion angles caused by thiophene substituents .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals, leveraging its robustness for high-symmetry space groups .
Q. What computational methods predict the electronic and steric effects of substituents in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and assess steric hindrance from the methyl group. Studies on organotellurium biphenyls show <1% deviation between experimental and DFT-calculated bond lengths .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility. Polar solvents (e.g., DMSO) stabilize dipole moments from chloro and methoxy groups.
Q. How can researchers evaluate the compound’s potential pharmacological activity?
Methodological Answer:
- Docking Studies : Target enzymes like guanylate cyclase (e.g., via AutoDock Vina) using structural analogs (e.g., nurandociguat, a biphenyl-based activator). Validate binding poses with molecular mechanics/generalized Born surface area (MM/GBSA) scoring .
- In Vitro Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with chlorinated biphenyls known for antiproliferative effects .
Q. What advanced crystallographic tools are recommended for analyzing polymorphism in this compound?
Methodological Answer:
- Synchrotron Radiation : Collect high-resolution data (<0.8 Å) to detect subtle polymorphic variations. SHELXD’s dual-space algorithm is effective for phase determination in low-symmetry systems .
- Temperature-Dependent Studies : Perform variable-temperature XRD to monitor phase transitions. For example, thermal expansion coefficients in biphenyl derivatives correlate with methoxy group flexibility .
Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Cross-Validation : Reconcile NMR chemical shifts with X-ray torsion angles using software like Mercury (CCDC). For instance, steric clashes from the methyl group may cause NMR signal splitting not evident in static crystal structures .
- Dynamic NMR : Conduct variable-temperature NMR to probe conformational exchange. Line-shape analysis can quantify rotational barriers around the biphenyl axis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
